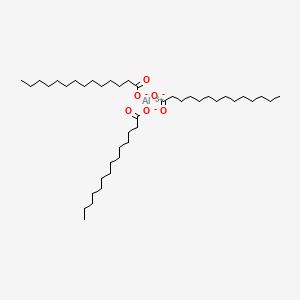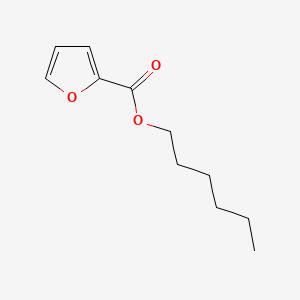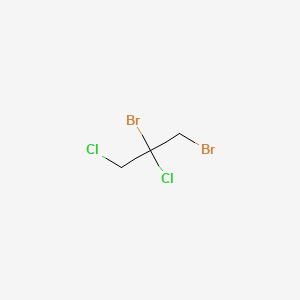
1,2-Dibromo-2,3-dichloropropane
説明
1,2-Dibromo-2,3-dichloropropane is a rare and unique chemical provided to early discovery researchers . It is a dense colorless liquid, although commercial samples often appear amber or even brown . It has a linear formula of C3H4Br2Cl2 .
Molecular Structure Analysis
The molecular formula of 1,2-Dibromo-2,3-dichloropropane is C3H4Br2Cl2 . Its molecular weight is 270.779 .Physical And Chemical Properties Analysis
1,2-Dibromo-2,3-dichloropropane is a dense yellow or amber liquid with a pungent odor at high concentrations . It has a boiling point of 384°F, a freezing point of 43°F, a specific gravity of 2.05, and a vapor pressure of 0.8 mmHg .科学的研究の応用
Environmental Remediation and Detection Techniques
Activated Biochar for Water Treatment : A study highlighted the effective use of activated biochar derived from almond shells for removing DBCP from groundwater, demonstrating its capability to purify water contaminated with DBCP. This approach used local resources to address environmental contamination, showing promise for sustainable remediation methods (Klasson et al., 2013).
Isotope Fractionation to Track Degradation : Another research investigated the isotope fractionation of 1,2-dichloropropane (1,2-D) during its biodegradation by Dehalococcoides populations. This study provided valuable data for understanding the fate of DBCP in subsurface environments, aiding in the assessment of natural attenuation processes (Fletcher et al., 2009).
Chemical Synthesis and Properties
Ring-Opening Dichlorination : Research on donor-acceptor cyclopropanes treated with iodobenzene dichloride to produce ring-opened products has implications for synthetic chemistry, providing insights into reactions adjacent to donor and acceptor groups. Such studies expand our understanding of chemical reactions involving DBCP-related compounds (Garve et al., 2014).
Polymorphism and Molecular Structure : Investigations into the polymorphism of 2,2-dichloropropane offer insights into its physical chemistry, revealing details about its ordered and disordered phases. Such research can inform the development of materials and chemicals with specific properties (Négrier et al., 2002).
Toxicological Studies and Public Health
Toxic Effects on Cholangiocytes : A study on mice exposed to 1,2-DCP observed increased proliferation and apoptosis of cholangiocytes, suggesting potential toxic effects mediated through cytochrome P450. This research contributes to our understanding of the health risks associated with DBCP exposure (Zhang et al., 2018).
Occupational Health Risks : Research into mortality among banana plantation workers in Costa Rica, who were exposed to DBCP, aimed to assess the long-term health impacts. Although the study found lower overall mortality rates compared to the national average, it highlighted increased risks for specific diseases, indicating the need for continued monitoring of workers exposed to such chemicals (Hofmann et al., 2006).
Safety And Hazards
将来の方向性
1,2-Dibromo-2,3-dichloropropane was formerly used in American agriculture as a soil fumigant . After the discovery of its deleterious health effects on humans, the compound was banned from use in 1979 by the United States Environmental Protection Agency (EPA) . The continuing presence of the chemical as a contaminant in groundwater remains a problem for many communities for years after the end of use .
特性
IUPAC Name |
1,2-dibromo-2,3-dichloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2Cl2/c4-1-3(5,7)2-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLLXWDLWIQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-2,3-dichloropropane | |
CAS RN |
70289-31-5 | |
| Record name | Propane, 1,2-dibromo-2,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 70289-31-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-DIBROMO-2,3-DICHLOROPROPANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




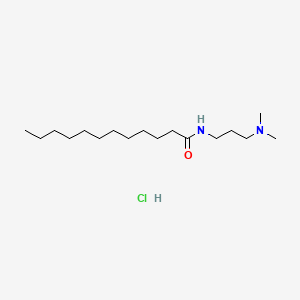


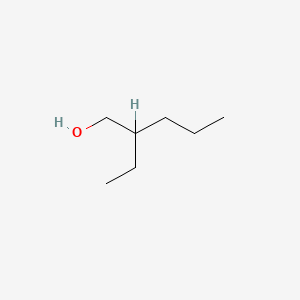
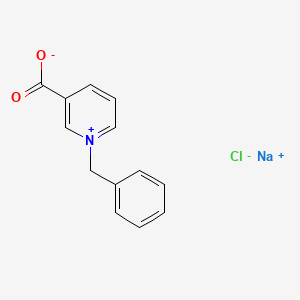
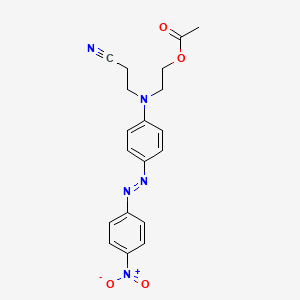
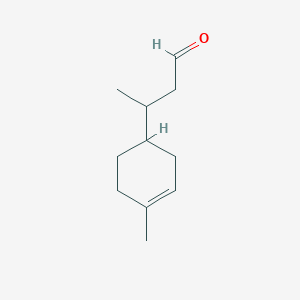
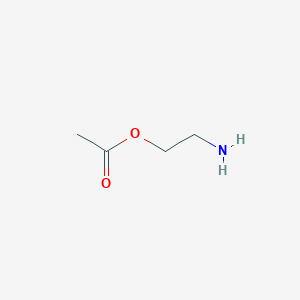
![2-[(4-Phenylpiperazin-1-yl)methyl]quinoline](/img/structure/B1595492.png)

